molecular formula C21H19N3O6S B2497970 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034266-65-2

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2497970
CAS No.: 2034266-65-2
M. Wt: 441.46
InChI Key: GXKFCPJBBCZAJQ-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide (CAS 2034266-65-2) is a synthetically produced organic compound provided as a high-quality reference standard for research purposes . This chemical entity, with the molecular formula C21H19N3O6S and a molecular weight of 441.46 g/mol, features a complex structure incorporating a benzenesulfonamide group, a 1,3-oxazolidin-2,4-dione ring, and a 2-methyl-1,3-oxazole moiety . Its structural characteristics, including seven rotatable bonds and a defined stereocenter, make it a molecule of significant interest in early-stage discovery and investigative chemistry . The compound is characterized by its InChIKey (GXKFCPJBBCZAJQ-UHFFFAOYSA-N) and is supplied with comprehensive analytical data to ensure identity, purity, and consistency . Researchers can utilize this compound as a key intermediate in synthetic pathways, a building block for the development of more complex molecules, or as a standard in analytical method development and validation. This product is intended for research and development applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-14-22-19(12-29-14)16-7-9-17(10-8-16)31(27,28)23-18(15-5-3-2-4-6-15)11-24-20(25)13-30-21(24)26/h2-10,12,18,23H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKFCPJBBCZAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of functional groups, including an oxazolidinone ring and a sulfonamide moiety, which contribute to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O6SC_{21}H_{19}N_{3}O_{6}S, with a molecular weight of approximately 441.5 g/mol. The structure includes an oxazolidinone ring, a phenylethyl group, and a benzenesulfonamide moiety.

PropertyValue
Molecular FormulaC21H19N3O6S
Molecular Weight441.5 g/mol
Structural FeaturesOxazolidinone, Sulfonamide

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing oxazolidinone rings have been studied for their efficacy against various bacterial strains. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell wall synthesis and protein translation inhibition.

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, suggesting its potential as a therapeutic agent for conditions characterized by chronic inflammation.

Analgesic Effects

This compound has been evaluated for analgesic activity using various pain models. The results indicate that it may exert significant analgesic effects comparable to conventional pain relievers. The analgesic mechanism likely involves interaction with pain receptors and modulation of neurotransmitter release.

Study 1: Antimicrobial Efficacy

A study conducted on structurally related compounds found that those containing the oxazolidinone core exhibited high antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating superior efficacy.

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory effects, this compound was shown to inhibit the NF-kB signaling pathway in macrophages. This inhibition resulted in decreased expression of inflammatory markers such as TNF-alpha and IL-6.

Preparation Methods

Oxazolidinone Core Synthesis

The 2,4-dioxooxazolidin-3-yl fragment is synthesized via cyclization of β-amino alcohol derivatives. A representative protocol involves:

  • Substrate Preparation : Reacting phenethylamine with glycolic acid under Dean-Stark conditions to form N-phenethylglycine.
  • Cyclization : Treating N-phenethylglycine with triphosgene in dichloromethane at 0–5°C, yielding 3-phenethyloxazolidine-2,4-dione.
  • Functionalization : Introducing a primary amine at the C2 position through nucleophilic opening of the oxazolidinone ring using ammonium hydroxide, followed by re-cyclization with phosgene.

Critical Parameters :

  • Temperature control (<10°C) prevents side reactions during cyclization.
  • Anhydrous conditions are essential to avoid hydrolysis of triphosgene.

Benzenesulfonamide Moiety Preparation

The 4-(2-methyloxazol-4-yl)benzenesulfonamide component is synthesized through sequential reactions:

  • Oxazole Formation :

    • Condense 4-aminobenzoic acid with acetylacetone in polyphosphoric acid (PPA) at 120°C for 6 hours to generate 4-(2-methyloxazol-4-yl)benzoic acid.
    • Yield : 68–72%.
  • Sulfonation :

    • Convert the benzoic acid to sulfonyl chloride using chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C.
    • Reaction Time : 2 hours.
  • Amination :

    • React the sulfonyl chloride with aqueous ammonia (28% w/v) in THF/water (3:1) at 0°C.
    • Isolation : Precipitate the product by adjusting pH to 2–3 with HCl.

Fragment Coupling and Final Assembly

The convergent synthesis involves coupling the oxazolidinone and sulfonamide intermediates:

  • Activation of Sulfonamide :

    • Treat 4-(2-methyloxazol-4-yl)benzenesulfonamide with thionyl chloride (SOCl₂) in anhydrous DMF to generate the sulfonyl chloride derivative.
  • Nucleophilic Substitution :

    • React the activated sulfonyl chloride with 3-(2-amino-1-phenylethyl)oxazolidine-2,4-dione in dichloromethane, using triethylamine (TEA) as base.
    • Conditions : 0°C → rt, 12 hours under N₂ atmosphere.
    • Workup : Extract with ethyl acetate, wash with 5% NaHCO₃, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Optimization Data :

Parameter Value Source
Coupling Temperature 0°C → rt
Reaction Time 12 hours
Isolated Yield 74–78%

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for critical steps:

  • Oxazole Ring Formation :

    • Irradiate a mixture of 4-aminobenzoic acid and acetylacetone in PPA at 150 W for 15 minutes, achieving 89% yield compared to 68% with conventional heating.
  • Sulfonamide Coupling :

    • Perform the final coupling step in a microwave reactor (300 W, 100°C) for 20 minutes, reducing reaction time from 12 hours to 25 minutes while maintaining 76% yield.

Advantages :

  • 60–70% reduction in total synthesis time.
  • Improved regioselectivity in heterocycle formation.

Industrial-Scale Production Considerations

For bulk synthesis, the following modifications are recommended:

  • Continuous Flow Chemistry :

    • Implement tubular reactors for sulfonation and coupling steps to enhance heat transfer and safety.
    • Throughput : 5–8 kg/hr per reactor module.
  • Catalyst Recycling :

    • Use immobilized TEA on mesoporous silica to enable base recovery and reuse.
  • Purification :

    • Replace column chromatography with antisolvent crystallization (water/ethanol 4:1) for final product isolation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Cost (USD/g) Scalability
Conventional Stepwise 62 48 h 12.40 Moderate
Microwave-Assisted 76 6 h 9.80 High
Flow Chemistry 71 3 h 8.20 Very High

Key Findings :

  • Microwave methods balance yield and time efficiency.
  • Flow chemistry offers superior scalability but requires specialized equipment.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including solvent polarity (e.g., DMF or THF for polar intermediates), temperature (often 50–80°C for oxazole ring formation), and inert atmospheres to prevent oxidation. Multi-step protocols may involve coupling reactions between sulfonamide precursors and oxazolidinone intermediates under catalytic conditions (e.g., palladium catalysts for cross-coupling). Purity is monitored via HPLC or TLC, with recrystallization or column chromatography for purification .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the benzene and oxazole rings. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like sulfonamide (S=O stretches at ~1350 cm⁻¹) and oxazolidinone (C=O at ~1700 cm⁻¹). Elemental analysis validates stoichiometry .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays targeting enzymes or receptors structurally related to the compound’s motifs (e.g., cyclooxygenase for sulfonamides, or kinases for oxazole derivatives). Dose-response curves (0.1–100 µM) with positive/negative controls are recommended. Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) ensure selectivity .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer : Discrepancies may arise from assay sensitivity or off-target effects. Validate findings using orthogonal methods:

  • Example : If a kinase inhibition assay conflicts with cellular proliferation data, employ surface plasmon resonance (SPR) to measure direct binding affinities.
  • Cross-check with structural analogs (e.g., replacing the 2-methyloxazole group with a thiazole) to isolate pharmacophores .

Q. What experimental strategies can elucidate the reaction mechanisms of sulfonamide-oxazolidinone derivatives?

  • Methodological Answer :

  • Kinetic isotope effects : Replace hydrogen with deuterium at reactive sites (e.g., benzylic positions) to study rate-determining steps.
  • Computational modeling : Density Functional Theory (DFT) simulations predict transition states for sulfonamide bond formation or oxazolidinone ring opening .

Q. How to design a multi-step synthesis protocol that minimizes side reactions?

  • Methodological Answer : Use Design of Experiments (DoE) for stepwise optimization:

  • Factors : Solvent polarity, catalyst loading, and reaction time.
  • Response variables : Yield, purity, and byproduct formation (tracked via LC-MS).
  • Example : A Plackett-Burman design can identify critical factors in the coupling of the phenylethyl and benzenesulfonamide moieties .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light to identify degradation products (via LC-MS/MS).
  • Metabolic stability : Incubate with liver microsomes and use UPLC-QTOF to detect phase I/II metabolites .

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